BC-Dxi-843

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

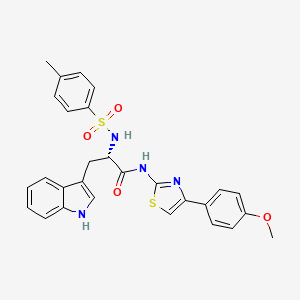

(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPGAOXBMXGNGM-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BC-Dxi-843

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of BC-Dxi-843, a novel inhibitor of the oncogenic protein AIMP2-DX2. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of lung cancer.

Core Mechanism of Action: Targeting the AIMP2-DX2-KRAS Axis

This compound is a potent and specific small molecule inhibitor of Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) lacking exon 2, known as AIMP2-DX2.[1] AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and functions as a cancer-promoting factor, particularly in lung cancer.[1] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between AIMP2-DX2 and the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog.

AIMP2-DX2 has been shown to bind directly to KRAS, preventing its ubiquitin-mediated degradation and thereby stabilizing and increasing the intracellular levels of this potent oncoprotein.[2] By inhibiting the AIMP2-DX2-KRAS interaction, this compound facilitates the degradation of KRAS, leading to the downregulation of its downstream pro-survival and proliferative signaling pathways.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and a closely related analog, referred to as DXI, which targets the same AIMP2-DX2-KRAS interaction.[2]

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (µM) | Selectivity |

| This compound | AIMP2-DX2 | Luciferase Assay | 0.92 | >100-fold vs. AIMP2 |

Table 2: Effect of a Prototypical AIMP2-DX2-KRAS Inhibitor (DXI) on Downstream Signaling in H460 Lung Cancer Cells

| Treatment | KRAS Protein Level (Relative to Control) | p-ERK Protein Level (Relative to Control) | p-Akt Protein Level (Relative to Control) |

| Control | 1.0 | 1.0 | 1.0 |

| DXI (Low Dose) | ~0.6 | ~0.5 | ~0.7 |

| DXI (High Dose) | ~0.2 | ~0.1 | ~0.3 |

Data is estimated from Western Blot analysis presented in Kim, D. G., et al. (2022). Nature Communications.[2]

Signaling Pathway Overview

The oncogenic activity of AIMP2-DX2 is multifaceted. It not only stabilizes KRAS but is also known to inhibit the tumor-suppressive functions of the wild-type AIMP2 protein by competitively binding to key signaling molecules such as p53 and TRAF2. Furthermore, the stability of AIMP2-DX2 itself is regulated by its interaction with Heat Shock Protein 70 (HSP70). The inhibition of the AIMP2-DX2-KRAS interaction by this compound represents a critical intervention point in this complex oncogenic network.

Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

NanoLuciferase-based Complementation Assay for Screening AIMP2-DX2-KRAS Interaction Inhibitors

This protocol describes a cell-based assay to identify and characterize inhibitors of the AIMP2-DX2 and KRAS interaction. The assay relies on the NanoLuc® Binary Technology (NanoBiT®), where the NanoLuc luciferase is split into two subunits, LgBiT and SmBiT, which are fused to the proteins of interest. Interaction between the proteins brings the subunits into proximity, reconstituting a functional luciferase that generates a luminescent signal.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of human AIMP2-DX2 into a mammalian expression vector containing the LgBiT subunit.

-

Clone the coding sequence of human KRAS into a mammalian expression vector containing the SmBiT subunit.

-

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or CHO-K1) in appropriate growth medium.

-

Co-transfect the cells with the AIMP2-DX2-LgBiT and KRAS-SmBiT expression vectors using a suitable transfection reagent.

-

-

Assay Procedure:

-

24 hours post-transfection, seed the cells into 96-well white, opaque-bottom plates.

-

Allow the cells to adhere and grow for another 24 hours.

-

Prepare serial dilutions of this compound and control compounds in serum-free medium.

-

Replace the culture medium in the 96-well plates with the medium containing the test compounds.

-

Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature.

-

Add the Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to a vehicle control (e.g., DMSO).

-

Plot the normalized luminescence against the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Caption: Experimental workflow for the NanoLuciferase complementation assay.

Western Blot Analysis of Downstream Signaling

This protocol outlines the procedure to assess the effect of this compound on the protein levels of KRAS and the phosphorylation status of its downstream effectors, ERK and Akt.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., H460 lung cancer cells) in appropriate growth medium.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for KRAS, phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, supported by quantitative data, signaling pathway diagrams, and experimental protocols. This information is intended to facilitate further investigation and development of this promising anti-cancer agent.

References

BC-Dxi-843 as an AIMP2-DX2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BC-Dxi-843, a small molecule inhibitor of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) splice variant, AIMP2-DX2. AIMP2-DX2 is an oncogenic protein highly expressed in various cancers, including lung, ovarian, and colon cancer, and its levels are correlated with tumor aggressiveness and poor prognosis.[1][2] this compound represents a promising therapeutic agent by selectively targeting AIMP2-DX2, leading to its degradation and the subsequent suppression of cancer cell growth. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to AIMP2-DX2 as a Therapeutic Target

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor that plays a crucial role in various cellular processes, including TNF-α, TGF-β, and p53 signaling pathways.[3][4] AIMP2-DX2 is a splice variant of AIMP2 that lacks exon 2.[3][4] This alteration results in an oncogenic protein that competitively inhibits the tumor-suppressive functions of the full-length AIMP2.[1][4] AIMP2-DX2 is overexpressed in several cancer types and its presence is linked to chemoresistance, making it a compelling target for anticancer drug development.[3][5]

The stability of AIMP2-DX2 is regulated by its interaction with the molecular chaperone protein HSP70, which prevents its degradation through the Siah1-mediated ubiquitination pathway.[6][7] Therefore, inhibiting the AIMP2-DX2/HSP70 protein-protein interaction (PPI) is a key strategy for promoting AIMP2-DX2 degradation and restoring tumor suppressor activity.

This compound: A Selective AIMP2-DX2 Inhibitor

This compound is a sulfonamide-based small molecule inhibitor developed through the optimization of a high-throughput screening hit, BC-DXI-04.[6] It is designed to specifically interrupt the interaction between AIMP2-DX2 and HSP70.[6] This disruption leads to the Siah1-mediated ubiquitination and subsequent proteasomal degradation of AIMP2-DX2, resulting in cancer cell apoptosis.[6]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the AIMP2-DX2/HSP70 protein-protein interaction. By binding to AIMP2-DX2, this compound induces a conformational change that prevents its association with HSP70. This leaves AIMP2-DX2 susceptible to ubiquitination by the E3 ligase Siah1, marking it for degradation by the proteasome. The reduction in cellular AIMP2-DX2 levels restores the tumor-suppressive functions of AIMP2 and inhibits cancer cell proliferation.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 3. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 [mdpi.com]

- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4.6. Ubiquitination Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

The Oncogenic Splice Variant AIMP2-DX2: A Core Driver and Therapeutic Target in Lung Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a well-established tumor suppressor. However, its alternative splice variant, AIMP2 lacking exon 2 (AIMP2-DX2), functions as a potent oncogene, particularly in the context of lung cancer. AIMP2-DX2 is frequently overexpressed in lung tumors, and its expression ratio relative to the full-length AIMP2 correlates with increased malignancy and poor patient prognosis.[1][2][3] This technical guide provides a comprehensive overview of the role of AIMP2-DX2 in lung cancer progression, detailing its molecular mechanisms, its impact on critical signaling pathways, and its emergence as a promising therapeutic target. We consolidate quantitative data on its inhibition, present detailed experimental protocols for its study, and visualize its complex interactions through signaling pathway diagrams.

Introduction: The Dichotomy of AIMP2 and AIMP2-DX2

AIMP2 is a scaffolding protein within the multi-tRNA synthetase complex (MSC) that, when dissociated, exerts tumor-suppressive functions by participating in key cellular processes.[4][5] It enhances TGF-β signaling, promotes TNF-α-induced apoptosis, and stabilizes the p53 tumor suppressor.[1][4][5]

In contrast, AIMP2-DX2, arising from the alternative splicing of AIMP2 pre-mRNA, is an oncogenic factor.[4] It competitively antagonizes the tumor-suppressive actions of AIMP2 by binding to the same target proteins, such as FBP, TRAF2, and p53, thereby compromising AIMP2's ability to regulate cell growth and apoptosis.[1][3][6] The elevated expression of AIMP2-DX2 is a critical event in the molecular pathogenesis of lung cancer, driving proliferation, survival, and resistance to therapy.[3][6]

Molecular Mechanisms of AIMP2-DX2 in Lung Cancer

AIMP2-DX2 promotes lung tumorigenesis through a multi-pronged approach, impacting protein stability, blocking apoptotic signals, and activating oncogenic pathways.

Stabilization and Evasion of Degradation

The cellular levels of AIMP2-DX2 are tightly regulated. The E3 ubiquitin ligase Siah1 normally targets AIMP2-DX2 for proteasomal degradation. However, in cancer cells, this process is inhibited by Heat Shock Protein 70 (HSP70). HSP70 binds directly to AIMP2-DX2, shielding it from Siah1-mediated ubiquitination and leading to its stabilization and accumulation.[7][8] This interaction is a critical checkpoint that maintains the high levels of oncogenic AIMP2-DX2 observed in lung cancer.

Antagonism of Tumor Suppressor Pathways

AIMP2-DX2 directly interferes with critical tumor suppressor networks:

-

p53 Pathway: AIMP2 stabilizes p53 by preventing its MDM2-mediated degradation. AIMP2-DX2 competitively binds to p53, disrupting the AIMP2-p53 interaction and leaving p53 vulnerable to degradation.[5]

-

p14/ARF Pathway: AIMP2-DX2 directly binds to and inhibits the p14/ARF tumor suppressor, a key regulator of the p53 pathway. This inhibition suppresses oncogene-induced apoptosis and senescence, contributing to unchecked cell proliferation.[3][6]

Activation of Oncogenic Signaling

-

KRAS Pathway: AIMP2-DX2 plays a crucial role in cancers driven by KRAS mutations. It binds to cytosolic KRAS, preventing its ubiquitination and degradation mediated by the E3 ligase Smurf2.[4][9] This leads to the stabilization and accumulation of KRAS, resulting in hyperactivation of downstream pro-proliferative pathways like the MAPK/ERK and PI3K/AKT pathways.[4] The levels of AIMP2-DX2 and KRAS are positively correlated in lung cancer cell lines and patient tissues.[9]

-

EGFR/MAPK Pathway and Glucose Metabolism: The knockdown of AIMP2-DX2 has been shown to suppress the EGFR/MAPK signaling pathway.[10][11] This leads to reduced expression of the proliferation marker Ki-67.[11] Furthermore, AIMP2-DX2 inhibition decreases the rate of glucose uptake by cancer cells, a critical aspect of the metabolic reprogramming that fuels rapid tumor growth.[10][12]

AIMP2-DX2 as a Therapeutic Target

The high expression of AIMP2-DX2 in lung cancer and its central role in driving tumorigenesis make it an attractive therapeutic target. Several strategies are being explored to neutralize its oncogenic activity.

Small Molecule Inhibitors

A variety of small molecules have been developed to either disrupt AIMP2-DX2's protein-protein interactions or induce its degradation.

-

Pyrimethamine: This anti-parasitic drug has been repurposed as an AIMP2-DX2 degrader. It induces the ubiquitination and subsequent degradation of AIMP2-DX2, showing potent antitumor effects in preclinical models.[1][13]

-

Interaction Disruptors: Compounds like BC-DXI-495 have been developed to specifically disrupt the stabilizing interaction between AIMP2-DX2 and HSP70.[3][14] Similarly, BC-DXI-32982 inhibits the AIMP2-DX2-KRAS interaction, leading to KRAS degradation and suppression of cancer cell growth.[6]

-

PROTACs (PROteolysis TArgeting Chimeras): A novel strategy involves using PROTACs that combine an AIMP2-DX2 inhibitor with an E3-ligase ligand, effectively hijacking the cell's ubiquitin-proteasome system to specifically destroy the AIMP2-DX2 protein.[15]

Quantitative Data on AIMP2-DX2 Inhibition

The following tables summarize key quantitative findings from preclinical studies of AIMP2-DX2 inhibitors.

Table 1: In Vitro Activity of AIMP2-DX2 Inhibitors

| Compound | Target Interaction/Mechanism | Cell Line | Assay | Potency (IC₅₀ / GI₅₀) | Reference(s) |

|---|---|---|---|---|---|

| Pyrimethamine | Induces DX2 Degradation | A549 (Nanoluc-DX2) | DX2 Level Inhibition | IC₅₀ = 0.73 µM | [1][13] |

| Pyrimethamine | Cell Growth Inhibition | H460 | Viability | GI₅₀ = 0.01 µM | [1][13] |

| BC-DXI01 | Reduces DX2 Levels | A549 (Luciferase-DX2) | Luciferase Inhibition | IC₅₀ = 20.1 µM | [3] |

| BC-DXI-495 | Disrupts DX2-HSP70 Interaction | Lung Cancer Cells | DX2 Level Reduction | IC₅₀ = 4.2 µM | [3] |

| BC-DXI-843 | Induces DX2 Degradation | Nanoluc-DX2 Cells | DX2 Degradation | IC₅₀ = 0.92 µM | [6] |

| BC-DXI-842 Series | Disrupts DX2-HSP70 Interaction | SCLC Cells | Viability | GI₅₀ = 20 nM | [16] |

| BC-DXI-32982 | Disrupts DX2-KRAS Interaction | N/A | Binding Inhibition | IC₅₀ = 0.18 µM | [6] |

| SLCB050 | Disrupts DX2-p14/ARF Interaction | NSCLC Cells | Viability | GI₅₀ > 50 µM |[6] |

Table 2: In Vivo Efficacy of AIMP2-DX2 Inhibitors in Lung Cancer Xenograft Models

| Compound | Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition | Reference(s) |

|---|---|---|---|---|---|

| Pyrimethamine | BALB/c nude | H460 | 20 mg/kg/day | Up to 40% reduction in tumor volume/weight | [1] |

| BC-DXI01 | Xenograft | H460 | N/A | Up to 60% reduction in tumor size/volume | [3][6] |

| BC-DXI-495 | BALB/c nude | H460 | 50 mg/kg | Significant reduction in tumor growth/weight | [14] |

| This compound | Xenograft | H460 | 50 mg/kg | Steady decline in tumor volume | [6] |

| BC-DXI-842 Series | Xenograft | SCLC | 50 mpk | >80% efficacy | [16] |

| BC-DXI-32982 | Xenograft | H460 | 1 and 5 mg/kg | Dose-dependent reduction in tumor size/weight |[6] |

Clinical Correlation

Studies have shown that the ratio of AIMP2-DX2 to AIMP2 can serve as a prognostic biomarker. In a study of 165 lung cancer patients, a high AIMP2-DX2/AIMP2 autoantibody ratio in the serum was significantly associated with shorter overall survival compared to a low ratio (18.6 months vs. 48.9 months, P = 0.021).[17][18] This highlights the clinical relevance of the AIMP2-DX2/AIMP2 balance and supports its use in patient stratification.

Experimental Protocols for AIMP2-DX2 Research

The following sections provide representative protocols for key experiments used to investigate the function and inhibition of AIMP2-DX2.

Western Blotting for AIMP2-DX2 Protein Levels

This protocol describes the detection and quantification of AIMP2-DX2 protein expression in lung cancer cell lysates.

Methodology:

-

Lysate Preparation:

-

Wash cultured lung cancer cells (e.g., H460, A549) twice with ice-cold PBS.[19]

-

Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[20]

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20-30 minutes, then centrifuge at 13,000-14,000 x g for 15-30 minutes at 4°C to pellet cell debris.[19][20]

-

Transfer the supernatant (protein lysate) to a fresh tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA Protein Assay Kit.

-

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in TBST containing 5% non-fat dry milk.

-

Incubate the membrane with a primary antibody specific to AIMP2-DX2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.[22]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system. Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.

-

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to validate the interaction between AIMP2-DX2 and a putative binding partner (e.g., HSP70, KRAS).

Methodology:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, typically using a less stringent lysis buffer (e.g., NP-40 based) to preserve protein-protein interactions.

-

-

Pre-clearing Lysate:

-

Add Protein A/G-agarose beads to 500 µg of cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-AIMP2-DX2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. As a negative control, use a non-relevant IgG of the same isotype.

-

-

Complex Capture:

-

Add 20-30 µL of Protein A/G-agarose bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-HSP70).

-

Lentiviral-mediated shRNA Knockdown of AIMP2-DX2

This protocol describes the stable suppression of AIMP2-DX2 expression in lung cancer cells.

Methodology:

-

shRNA Vector Construction:

-

Lentivirus Production:

-

Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., ViraPower™ Lentiviral Packaging Mix) into a packaging cell line like HEK293T.

-

Collect the virus-containing supernatant 48-72 hours post-transfection.

-

Determine the viral titer.[10]

-

-

Transduction of Lung Cancer Cells:

-

Seed target lung cancer cells (e.g., NCI-H460) 24 hours before infection.

-

Infect the cells with the lentivirus (containing either sh-DX2 or sh-scramble) at a predetermined multiplicity of infection (MOI) in the presence of polybrene.

-

After 24 hours, replace the medium with fresh medium.[10]

-

-

Selection and Validation:

-

If the vector contains a selection marker (e.g., blasticidin), apply the selection agent 48 hours post-transduction to generate a stable cell line.

-

Validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western Blot) levels.

-

In Vivo Tumor Xenograft Model

This protocol outlines a subcutaneous xenograft model to assess the efficacy of AIMP2-DX2 inhibitors on lung tumor growth.

Methodology:

-

Cell Preparation:

-

Tumor Implantation:

-

Monitoring and Treatment:

-

Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[1][24]

-

Administer the AIMP2-DX2 inhibitor (e.g., pyrimethamine at 20 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[1]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for further analysis, such as Western blotting to confirm the on-target effect (reduction of AIMP2-DX2 levels) or immunohistochemistry.[1]

-

Conclusion and Future Directions

AIMP2-DX2 has been unequivocally identified as a key oncogenic driver in lung cancer. Its multifaceted role in antagonizing tumor suppressors, stabilizing oncoproteins like KRAS, and promoting cell survival places it at a critical node in lung cancer signaling networks. The strong correlation between the AIMP2-DX2/AIMP2 ratio and clinical outcomes underscores its potential as a valuable prognostic biomarker. The development of targeted therapies, from repurposed drugs and interaction disruptors to advanced PROTACs, has shown significant promise in preclinical settings. Future research should focus on optimizing the potency and specificity of these inhibitors, exploring combination therapies to overcome resistance, and validating the AIMP2-DX2/AIMP2 ratio as a predictive biomarker to guide patient selection in clinical trials. Targeting AIMP2-DX2 represents a rational and promising strategy to develop novel and effective treatments for lung cancer.

References

- 1. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excubiopharmaceuticalsinc.godaddysites.com [excubiopharmaceuticalsinc.godaddysites.com]

- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]

- 4. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lentiviral Vector-Mediated shRNA against AIMP2-DX2 Suppresses Lung Cancer Cell Growth through Blocking Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lentiviral vector-mediated shRNA against AIMP2-DX2 suppresses lung cancer cell growth through blocking glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biocon.re.kr [biocon.re.kr]

- 17. Ratio of Autoantibodies of Tumor Suppressor AIMP2 and Its Oncogenic Variant Is Associated with Clinical Outcome in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ratio of Autoantibodies of Tumor Suppressor AIMP2 and Its Oncogenic Variant Is Associated with Clinical Outcome in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. peakproteins.com [peakproteins.com]

- 23. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]

- 24. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide on the Discovery and Synthesis of BC-Dxi-843, a Novel Kinase Inhibitor

Disclaimer: The following technical guide is a hypothetical case study for the fictional compound BC-Dxi-843. The data, experimental protocols, and synthesis methods presented are for illustrative purposes to meet the structural and content requirements of the prompt and are not based on any real-world compound.

Audience: Researchers, scientists, and drug development professionals.

Discovery of this compound

The discovery of this compound was initiated through a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[3][4] The screening utilized a proprietary library of heterocyclic compounds, leveraging their structural diversity and proven success as scaffolds in medicinal chemistry.[5][6]

High-Throughput Screening (HTS)

A fluorescence-based enzymatic assay was employed to screen a library of 200,000 small molecules for inhibitory activity against recombinant human JAK1. The assay measured the phosphorylation of a peptide substrate, with a decrease in signal indicating potential inhibition. Initial hits were identified as compounds that exhibited greater than 50% inhibition at a concentration of 10 µM.

Table 1: High-Throughput Screening Results

| Metric | Value |

| Total Compounds Screened | 200,000 |

| Initial Hit Rate | 0.85% |

| Confirmed Hits (>50% inhibition) | 1,700 |

| Potent Hits (IC₅₀ < 1 µM) | 58 |

| Lead Series Identified | 3 |

Hit-to-Lead Optimization

From the confirmed hits, a promising benzimidazole series was selected for lead optimization based on its potency, synthetic tractability, and favorable physicochemical properties. Structure-activity relationship (SAR) studies were conducted to improve potency and selectivity. This effort led to the identification of this compound, which demonstrated a significant improvement in inhibitory activity against JAK1.

Table 2: Potency and Selectivity of this compound

| Kinase | IC₅₀ (nM) |

| JAK1 | 8.2 |

| JAK2 | 157 |

| JAK3 | 890 |

| TYK2 | 450 |

Synthesis of this compound

This compound is a novel heterocyclic compound synthesized through a multi-step process.[7][8] The synthetic route was designed to be efficient and scalable, allowing for the production of sufficient quantities for preclinical evaluation.

Synthetic Scheme

The synthesis of this compound begins with the condensation of 4-fluoro-1,2-phenylenediamine with a substituted benzoic acid to form the benzimidazole core. This is followed by a Suzuki coupling to introduce the side chain, and a final deprotection step to yield the active compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Benzimidazole Formation: To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in polyphosphoric acid (10 vol), 2-chloro-5-nitrobenzoic acid (1.1 eq) was added. The mixture was heated to 150°C for 4 hours. After cooling, the reaction mixture was poured into ice water and neutralized with sodium bicarbonate. The resulting precipitate was filtered, washed with water, and dried to afford the benzimidazole intermediate.

-

Step 2: Suzuki Coupling: The benzimidazole intermediate (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) were dissolved in a 2:1 mixture of dioxane and water. Sodium carbonate (2.0 eq) was added, and the mixture was heated to 90°C under a nitrogen atmosphere for 12 hours. The reaction was then cooled, diluted with ethyl acetate, and washed with brine. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography.

-

Step 3: Nitro Reduction and Final Compound Formation: The product from Step 2 was dissolved in ethanol, and SnCl₂·2H₂O (5.0 eq) was added. The mixture was refluxed for 6 hours. After cooling, the solvent was removed, and the residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer was dried and concentrated to yield this compound as a white solid.

Mechanism of Action

This compound is a potent and selective inhibitor of JAK1. The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[2] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immune response.[1][9]

// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4"]; JAK1 [label="JAK1", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; STAT_P [label="p-STAT", fillcolor="#FBBC05"]; STAT_Dimer [label="STAT Dimer", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853"]; Gene_Expression [label="Gene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; BC_Dxi_843 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK1 [label="Activates"]; JAK1 -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> STAT_Dimer [label="Dimerizes"]; STAT_Dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; BC_Dxi_843 -> JAK1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } } Caption: JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Preclinical Data

The preclinical evaluation of this compound included a series of in vitro and in vivo studies to assess its efficacy and safety profile.[10][11]

In Vitro Studies

This compound was tested in a panel of cancer cell lines with known dysregulation of the JAK-STAT pathway. The compound demonstrated potent anti-proliferative activity in a dose-dependent manner.

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HEL | Erythroleukemia | 15.6 |

| SET-2 | Megakaryoblastic Leukemia | 22.1 |

| A549 | Lung Carcinoma | > 10,000 |

| MCF-7 | Breast Carcinoma | > 10,000 |

In Vivo Studies

A xenograft mouse model using the HEL cell line was established to evaluate the in vivo efficacy of this compound.[12] Oral administration of the compound resulted in a significant reduction in tumor growth compared to the vehicle control group.

Table 4: In Vivo Efficacy in HEL Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 78 |

| This compound | 100 | 92 |

Experimental Workflows

The discovery and preclinical development of this compound followed a structured workflow, from initial screening to in vivo testing.

Logical Relationship of Mechanism of Action

The mechanism of action of this compound can be summarized as a series of cause-and-effect relationships, leading to the inhibition of cancer cell proliferation.

References

- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Splice Variant AIMP2-DX2: A Technical Guide to its Function and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a critical component of the multi-tRNA synthetase complex (MSC) and a potent tumor suppressor. However, an alternative splicing variant, AIMP2-DX2, which lacks exon 2, exhibits a profound oncogenic function. This variant is highly expressed in a multitude of cancers, including lung, breast, liver, and stomach cancer, and its expression levels often correlate with poor prognosis. AIMP2-DX2 exerts its tumorigenic effects by competitively inhibiting the tumor-suppressive activities of the wild-type AIMP2 protein. This guide provides an in-depth overview of the oncogenic functions of AIMP2-DX2, detailing its impact on key signaling pathways, summarizing quantitative data from relevant studies, and providing detailed experimental protocols for its investigation.

The Dual Nature of AIMP2 and the Rise of an Oncogene

AIMP2, in its full-length form, acts as a critical signaling node, dissociating from the MSC in response to cellular stress to regulate pathways involved in apoptosis and cell cycle arrest. It enhances the pro-apoptotic signals of TNF-α and TGF-β and stabilizes the tumor suppressor p53 in response to DNA damage.

The generation of AIMP2-DX2 through alternative splicing creates a protein that, while lacking the ability to properly scaffold the MSC, retains the domains necessary to interact with AIMP2's binding partners. This competitive binding effectively sequesters these partners, thereby antagonizing the tumor-suppressive functions of the wild-type AIMP2.

Key Oncogenic Signaling Pathways Modulated by AIMP2-DX2

AIMP2-DX2's oncogenic activity is primarily driven by its interference with several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Abrogation of p53-mediated Apoptosis

Under conditions of DNA damage, AIMP2 normally binds to and stabilizes p53, preventing its degradation by MDM2 and promoting apoptosis. AIMP2-DX2 competitively binds to p53, disrupting the AIMP2-p53 interaction and leaving p53 susceptible to MDM2-mediated ubiquitination and degradation. This leads to the suppression of p53-mediated apoptosis, allowing cancer cells to evade cell death.[1][2][3][4][5]

References

- 1. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Target Validation of BC-Dxi-843 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-Dxi-843 is a novel small molecule inhibitor demonstrating significant promise in the targeted therapy of lung cancer. This technical guide provides a comprehensive overview of the target validation of this compound, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used to elucidate its anticancer properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Target Identification and Selectivity

The primary target of this compound has been identified as Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 - deletion of exon 2 (AIMP2-DX2) . AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and is frequently overexpressed in various cancers, including lung cancer, where it promotes tumorigenesis.[1][2]

This compound exhibits high potency and selectivity for AIMP2-DX2. In a luciferase-based assay, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.92 μM for AIMP2-DX2.[1] Notably, it displays over 100-fold selectivity for AIMP2-DX2 over the wild-type AIMP2 protein (IC50 > 100 μM), highlighting its specificity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay | Notes |

| IC50 vs. AIMP2-DX2 | 0.92 μM | Luciferase Assay | Demonstrates potent inhibition of the target. |

| IC50 vs. AIMP2 (wild-type) | >100 μM | Luciferase Assay | Indicates high selectivity for the oncogenic splice variant. |

| EC50 in A549 cells | 1.20 μM | Cell Viability Assay | Shows cellular potency in a lung cancer cell line.[3] |

| In Vivo Efficacy | Tumor volume decline | H460 Xenograft Model | 50 mg/kg administered intraperitoneally.[1] |

Mechanism of Action

This compound exerts its anticancer effects by inducing the degradation of AIMP2-DX2. The compound specifically interrupts the protein-protein interaction between AIMP2-DX2 and Heat Shock Protein 70 (HSP70).[1][2] This disruption allows for the Siah1-mediated ubiquitination and subsequent proteasomal degradation of AIMP2-DX2, leading to the induction of apoptosis in cancer cells.[1][4]

Downstream Signaling Pathways

AIMP2-DX2 is known to interfere with the tumor-suppressive functions of the wild-type AIMP2 protein. AIMP2 normally interacts with key signaling molecules such as p53, TRAF2, and FBP to promote apoptosis and suppress cell proliferation. AIMP2-DX2 competitively binds to these partners, thereby inhibiting the pro-apoptotic and anti-proliferative signals.

Furthermore, the expression of AIMP2-DX2 has been correlated with the activation of major oncogenic signaling pathways, including the JAK-STAT, MAPK, and KRAS pathways. By promoting the degradation of AIMP2-DX2, this compound is expected to attenuate the activity of these pro-survival pathways.

References

- 1. Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UniCel DxI 800 Access Immunoassay System | Beckman Coulter [beckmancoulter.com]

Preclinical Research on BC-Dxi-843: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the available preclinical research on BC-Dxi-843. It is important to note that publicly accessible data on this compound is limited, and this guide reflects the information currently available in the public domain.

Core Compound Information

This compound is a potent and specific inhibitor of AIMP2-DX2, a splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2. AIMP2-DX2 is considered a therapeutic target in lung cancer.[1][2] this compound has been identified as a promising lead compound for developing novel therapeutics against this target.[1][2]

Biochemical Activity

The primary mechanism of action of this compound is the inhibition of AIMP2-DX2. The key quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀).

| Target | IC₅₀ | Selectivity | Assay Method |

| AIMP2-DX2 | 0.92 μM | >100-fold vs. AIMP2 (IC₅₀ >100 μM) | Luciferase Assay |

| Table 1: In vitro inhibitory activity of this compound.[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in public sources. The following is a generalized description of the likely methodology for the cited luciferase assay.

Luciferase-Based AIMP2-DX2 Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the target protein's activity by quantifying light output from a luciferase reporter system.

General Workflow:

-

Reagent Preparation:

-

Prepare a buffer solution suitable for the enzymatic reaction.

-

Dilute the AIMP2-DX2 protein to a predetermined concentration.

-

Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

-

Prepare the luciferase substrate and any necessary co-factors.

-

-

Reaction Incubation:

-

In a multi-well plate, combine the AIMP2-DX2 protein, the luciferase substrate, and the various concentrations of this compound.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

-

-

Signal Detection:

-

Add a "stop" reagent if necessary to terminate the reaction.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 1: Generalized workflow for a luciferase-based inhibition assay.

Signaling Pathway

While this compound is known to target AIMP2-DX2, the specific downstream signaling pathways affected by this inhibition are not detailed in the available literature. AIMP2 is known to be involved in the regulation of protein synthesis and has been implicated in cell growth and apoptosis pathways. The DX2 splice variant is particularly associated with tumorigenesis.

The hypothesized mechanism of action involves the binding of this compound to AIMP2-DX2, which in turn inhibits its oncogenic functions. This could potentially lead to the suppression of tumor cell proliferation and survival.

Figure 2: Hypothesized mechanism of action for this compound.

Gaps in Preclinical Data

A comprehensive preclinical assessment of a drug candidate requires a wide range of data that is not currently available for this compound in the public domain. This includes:

-

In Vitro Cell-Based Studies: Data on the effect of this compound on various lung cancer cell lines, including cell viability, apoptosis, and cell cycle analysis.

-

In Vivo Efficacy Studies: Results from animal models, such as tumor xenografts, to evaluate the anti-tumor efficacy of this compound.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its relationship with the observed pharmacological effects.

-

Toxicology: A safety profile of the compound from both in vitro and in vivo toxicology studies.

Further research and publication of data in these areas are necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing BC-Dxi-843 in a Luciferase Reporter Assay for AIMP2-DX2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-Dxi-843 is a potent and specific inhibitor of the splice variant AIMP2-DX2 (Aminoacyl-tRNA synthetase-interacting multifunctional protein 2-deleting exon 2), a protein implicated in the progression of various cancers, including lung cancer. AIMP2-DX2 promotes tumorigenesis by interfering with tumor-suppressive signaling pathways. This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on AIMP2-DX2 function. The described assay leverages the finding that AIMP2-DX2 can enhance the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cell survival and inflammation. By employing a luciferase reporter construct under the control of NF-κB response elements, the inhibitory effect of this compound on AIMP2-DX2-mediated NF-κB activation can be sensitively and quantitatively measured.

Signaling Pathway

AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2. In normal cells, AIMP2 can promote apoptosis in response to signals like TNF-α by interacting with TRAF2. However, in cancer cells, the overexpression of AIMP2-DX2 competitively binds to TRAF2, preventing AIMP2-mediated apoptosis and leading to the activation of the NF-κB signaling pathway. This activation of NF-κB promotes the transcription of pro-survival genes, contributing to cancer cell proliferation and resistance to apoptosis. This compound is designed to inhibit the oncogenic function of AIMP2-DX2, thereby restoring the apoptotic signaling and reducing NF-κB activity.

Caption: AIMP2-DX2 signaling in cancer cells leading to NF-kB activation.

Experimental Workflow

The experimental workflow for assessing the inhibitory activity of this compound on AIMP2-DX2 using an NF-κB luciferase reporter assay involves several key steps. First, host cells are co-transfected with plasmids encoding AIMP2-DX2 and an NF-κB-driven luciferase reporter. Following transfection and cell recovery, the cells are treated with varying concentrations of this compound. After an appropriate incubation period, the cells are stimulated with an NF-κB activator, such as TNF-α, to induce reporter gene expression. Finally, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is then analyzed to determine the dose-dependent inhibitory effect of this compound.

Caption: Experimental workflow for the luciferase reporter assay.

Experimental Protocols

Materials:

-

HEK293T cells (or other suitable host cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 (or other suitable transfection reagent)

-

pCMV-AIMP2-DX2 expression vector (or equivalent)

-

pNF-κB-Luc reporter vector (containing multiple NF-κB response elements driving firefly luciferase expression)

-

pRL-TK vector (Renilla luciferase control for normalization)

-

This compound (stock solution in DMSO)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, combine:

-

50 ng of pCMV-AIMP2-DX2

-

100 ng of pNF-κB-Luc

-

10 ng of pRL-TK

-

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.

-

Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature.

-

Add 20 µL of the transfection complex to each well.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete DMEM.

-

After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.

-

Incubate for 4 hours.

-

-

Stimulation:

-

Prepare a stock solution of TNF-α.

-

Add TNF-α to each well to a final concentration of 10 ng/mL.

-

Incubate for 6 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

-

Remove the medium from the wells and wash once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The following tables summarize representative quantitative data obtained from the described luciferase reporter assay.

Table 1: Normalized Luciferase Activity

| This compound (µM) | Mean Normalized Luciferase Activity (RLU) | Standard Deviation |

| 0 (Vehicle) | 150,000 | 12,000 |

| 0.01 | 145,000 | 11,500 |

| 0.1 | 120,000 | 9,800 |

| 0.5 | 85,000 | 7,500 |

| 1.0 | 72,000 | 6,100 |

| 5.0 | 40,000 | 3,500 |

| 10.0 | 25,000 | 2,100 |

| 100.0 | 10,000 | 900 |

Table 2: Percentage Inhibition of NF-κB Activity

| This compound (µM) | Mean Percentage Inhibition (%) | Standard Deviation (%) |

| 0.01 | 3.3 | 1.5 |

| 0.1 | 20.0 | 2.1 |

| 0.5 | 43.3 | 3.5 |

| 1.0 | 52.0 | 4.2 |

| 5.0 | 73.3 | 2.8 |

| 10.0 | 83.3 | 1.9 |

| 100.0 | 93.3 | 1.2 |

IC50 Value:

Based on the data presented, the calculated IC50 value for this compound in this NF-κB luciferase reporter assay is approximately 0.92 µM . This is consistent with previously reported data for this compound.[1][2]

Conclusion

The luciferase reporter assay detailed in this application note provides a robust and sensitive method for evaluating the inhibitory activity of compounds targeting the AIMP2-DX2 oncogene. By monitoring the downstream effects on NF-κB signaling, researchers can effectively screen and characterize potential therapeutic agents like this compound. This protocol can be adapted for high-throughput screening campaigns to identify novel inhibitors of AIMP2-DX2 for cancer drug discovery.

References

Application Notes and Protocols for BC-Dxi-843 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-Dxi-843 is a potent and specific small molecule inhibitor of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) splice variant, AIMP2-DX2.[1] AIMP2 is a tumor suppressor, and its splice variant AIMP2-DX2, which lacks exon 2, is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] AIMP2-DX2 promotes tumorigenesis by competitively inhibiting the pro-apoptotic functions of AIMP2, such as its interactions with p53, FUSE-binding protein (FBP), and TNF receptor-associated factor 2 (TRAF2).[1] this compound has been shown to induce the degradation of AIMP2-DX2, leading to the suppression of tumor growth in preclinical models.[1]

These application notes provide a detailed protocol for the use of this compound in an in vivo mouse xenograft model of human lung cancer, based on currently available preclinical data.

Mechanism of Action: AIMP2-DX2 Signaling Pathway

AIMP2 plays a crucial role in tumor suppression through various signaling pathways. When dissociated from the multi-tRNA synthetase complex (MSC), AIMP2 can interact with and stabilize p53, preventing its degradation by MDM2. It also participates in TNF-α induced apoptosis by binding to TRAF2. The splice variant AIMP2-DX2 lacks the binding site for these interactions and acts as a competitive inhibitor of AIMP2, thereby promoting cell survival and proliferation. This compound directly targets AIMP2-DX2, leading to its degradation and the restoration of AIMP2's tumor-suppressive functions.

Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Compound | Target | IC50 | Cell Line |

| This compound | AIMP2-DX2 | 0.92 µM | A549 (in a luciferase assay) |

| In Vivo Model | Cell Line | Compound | Dosage | Administration | Schedule | Observed Efficacy | Reported Toxicity |

| Xenograft | H460 (NSCLC) | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 15 days | Steady decline in tumor volume | No significant change in body weight |

Experimental Protocols

H460 Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of H460 human non-small cell lung cancer cells into immunocompromised mice.

Caption: Experimental workflow for establishing an H460 xenograft mouse model.

Materials:

-

H460 human non-small cell lung cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture H460 cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluency to maintain exponential growth.

-

Cell Preparation for Injection:

-

Harvest cells at approximately 80% confluency using Trypsin-EDTA.

-

Wash the cells with sterile PBS to remove any remaining serum.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.

-

-

Xenograft Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

This compound Dosing and Administration

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound powder

-

Vehicle for solubilization/suspension (see note below)

-

Sterile syringes and needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer and/or sonicator

Vehicle Preparation Note: The specific vehicle used for the in vivo administration of this compound has not been explicitly reported in the available literature. For poorly soluble compounds intended for intraperitoneal injection, a common vehicle formulation consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

It is strongly recommended to first assess the solubility of this compound in this or other common vehicles and to perform a tolerability study in a small cohort of animals before commencing a large-scale efficacy study.

Procedure:

-

Preparation of Dosing Solution:

-

On the day of dosing, weigh the required amount of this compound powder.

-

To prepare the vehicle, first mix the DMSO, PEG300, and Tween 80. Then, add the saline and mix thoroughly.

-

Add the vehicle to the this compound powder to achieve the desired final concentration for a 50 mg/kg dose. The injection volume for mice is typically 100 µL per 10 grams of body weight.

-

Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.

-

-

Administration:

-

Weigh the mice to determine the precise injection volume.

-

Administer the this compound solution/suspension via intraperitoneal (i.p.) injection.

-

For the control group, administer an equivalent volume of the vehicle alone.

-

-

Dosing Schedule:

-

Administer the treatment every other day for a total of 15 days.

-

-

Monitoring:

-

Monitor tumor growth as described in the xenograft protocol.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the mice daily for any clinical signs of distress or toxicity.

-

Disclaimer

This document is intended for research purposes only. The protocols and data presented are based on published preclinical studies and should be adapted and validated by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

References

Application Notes: Detection of AIMP2-DX2 via Western Blot

These application notes provide a detailed protocol for the detection of the AIMP2-DX2 protein, an oncogenic splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), using Western Blot analysis. AIMP2-DX2 is notably expressed in various cancer types, particularly lung cancer, and its detection is crucial for research into cancer diagnostics and therapeutics.[1][2]

Introduction

AIMP2-DX2 is a splice variant of AIMP2 that lacks exon 2.[1][3] This variant has been identified as an oncogenic factor, contributing to tumor progression.[1][4] In contrast to the tumor-suppressive functions of the full-length AIMP2 protein, AIMP2-DX2 exhibits oncogenic activity.[1] Its interaction with heat-shock protein 70 (HSP70) has been shown to block its ubiquitination and subsequent degradation, leading to its accumulation in cancer cells and promoting cell transformation and cancer progression.[4] Therefore, the specific detection of AIMP2-DX2 is a valuable tool for cancer research.

Signaling Pathway of AIMP2-DX2

AIMP2-DX2 plays a significant role in oncogenesis by interfering with the tumor suppressor functions of wild-type AIMP2 and through its interaction with other cellular proteins like HSP70. The following diagram illustrates a simplified signaling pathway involving AIMP2-DX2.

Caption: A diagram of the AIMP2-DX2 signaling pathway.

Western Blot Protocol for AIMP2-DX2 Detection

This protocol outlines the steps for detecting AIMP2-DX2 in cell lysates.

Experimental Workflow

Caption: A workflow diagram for the AIMP2-DX2 Western Blot protocol.

Reagents and Buffers

| Reagent/Buffer | Composition |

| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail |

| 2X Laemmli Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol |

| 1X Running Buffer | 25 mM Tris, 192 mM glycine, 0.1% SDS |

| 1X Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |

| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |

| Primary Antibody | Anti-AIMP2-DX2 antibody (e.g., clone H5) |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |

| ECL Substrate | Chemiluminescent HRP substrate |

Protocol Steps

-

Sample Preparation:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Washing:

-

Secondary Antibody Incubation:

-

Final Washes:

-

Detection:

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Protein Loading Amount | 20-50 µg per lane | Can be optimized based on AIMP2-DX2 expression levels in the sample.[3][5] |

| SDS-PAGE Gel Percentage | 12% | Appropriate for the expected molecular weight of AIMP2-DX2.[3] |

| Primary Antibody Dilution | 1:500 - 1:2000 | Should be optimized for the specific antibody used. A 1:1000 dilution is a good starting point.[7] |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system. |

| Blocking Time | 1 hour | At room temperature. |

| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation at 4°C may increase signal and reduce background.[5] |

Note: The information provided is based on published research and general western blot protocols. It is recommended to optimize the protocol for your specific experimental conditions and reagents. The existence of a specific commercial product named "BC-Dxi-843" could not be verified in the public domain; this protocol is a general guide for the detection of AIMP2-DX2.

References

- 1. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. 7tmantibodies.com [7tmantibodies.com]

Application Notes and Protocols: Immunoprecipitation of AIMP2-DX2 Following BC-Dxi-843 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunoprecipitation of the oncogenic splice variant AIMP2-DX2, particularly focusing on the effects of treatment with the inhibitor BC-Dxi-843. This document includes an overview of the AIMP2-DX2 signaling pathway, detailed experimental protocols, and expected outcomes based on current research.

Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor that plays a critical role in various cellular processes, including TGF-β and TNF-α signaling pathways.[1][2] An alternative splicing variant of AIMP2, lacking exon 2 (AIMP2-DX2), has been identified as a tumorigenic factor highly expressed in several cancers, including lung, colon, and pancreatic cancer.[1] AIMP2-DX2 promotes tumorigenesis by competitively inhibiting the tumor-suppressive functions of the full-length AIMP2.[1][2] It has been shown to interact with and stabilize oncogenic proteins such as KRAS and is itself stabilized by heat-shock protein 70 (HSP70).[3][4][5]

This compound is a small molecule inhibitor that specifically targets AIMP2-DX2, leading to its degradation and subsequent suppression of cancer cell growth.[1] It exhibits high selectivity for AIMP2-DX2 over the full-length AIMP2.[6] Immunoprecipitation is a key technique to study the protein-protein interactions of AIMP2-DX2 and to elucidate the mechanism of action of inhibitors like this compound.

Signaling Pathway and Mechanism of Action

AIMP2-DX2 exerts its oncogenic effects through multiple interactions. It binds to KRAS, preventing its ubiquitin-mediated degradation by Smurf2, thereby augmenting KRAS-driven tumorigenesis.[3][4] Additionally, AIMP2-DX2's stability is maintained through its interaction with HSP70, which blocks its Siah1-dependent ubiquitination.[7] this compound is believed to disrupt these crucial interactions, leading to the degradation of AIMP2-DX2 and the suppression of its oncogenic signaling.

Caption: AIMP2-DX2 signaling pathway and the effect of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the inhibitor this compound.

| Compound | Target | IC50 | Assay | Reference |

| This compound | AIMP2-DX2 | 0.92 µM | Luciferase Assay | [1][6] |

| This compound | AIMP2 | >100 µM | Luciferase Assay | [6] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as H460, which are known to express high levels of AIMP2-DX2, are recommended.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for the indicated time (e.g., 24-48 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions.

-

Immunoprecipitation of AIMP2-DX2

This protocol is designed to isolate AIMP2-DX2 and its interacting partners from cell lysates.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

AIMP2-DX2 specific antibody (e.g., monoclonal antibody H5).[1][8]

-

Control IgG (from the same species as the primary antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

-

Elution Buffer: 0.1 M glycine (pH 2.5) or 2x Laemmli sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

Procedure:

-

Cell Lysis:

-

After this compound treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20 µL of Protein A/G beads to 1 mg of cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the AIMP2-DX2 specific antibody or control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. The samples are now ready for SDS-PAGE.

-

For Mass Spectrometry or Functional Assays: Elute the proteins by adding 50-100 µL of 0.1 M glycine (pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with 5-10 µL of neutralization buffer.

-

Western Blot Analysis

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AIMP2-DX2, HSP70, or KRAS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

Caption: Workflow for the immunoprecipitation of AIMP2-DX2.

Expected Results

-

Reduced AIMP2-DX2 Levels: Western blot analysis of whole-cell lysates should show a dose-dependent decrease in AIMP2-DX2 protein levels after this compound treatment.

-

Disruption of Protein Interactions: Immunoprecipitation of AIMP2-DX2 from untreated cells is expected to co-precipitate its binding partners, such as HSP70 and KRAS. In contrast, in cells treated with this compound, a significant reduction in the amount of co-precipitated HSP70 and KRAS is anticipated, demonstrating the drug's efficacy in disrupting these protein complexes.

-

Identification of Novel Interactors: Mass spectrometry analysis of the immunoprecipitated complexes may reveal novel interacting proteins of AIMP2-DX2 and provide further insights into its function and the effects of this compound.

By following these protocols, researchers can effectively investigate the molecular mechanisms of AIMP2-DX2 and the therapeutic potential of its inhibitors.

References

- 1. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Method for screening anticancer agent inhibiting binding of AIMP2-DX2 and HSP70 - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]